molecular formula C11H11NO5 B15170304 Ethyl 3-(4-hydroxy-3-nitrophenyl)prop-2-enoate CAS No. 917591-31-2

Ethyl 3-(4-hydroxy-3-nitrophenyl)prop-2-enoate

Cat. No.: B15170304
CAS No.: 917591-31-2
M. Wt: 237.21 g/mol
InChI Key: XJVLXEOZJDFGOB-UHFFFAOYSA-N
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Description

Ethyl 3-(4-hydroxy-3-nitrophenyl)prop-2-enoate is a substituted cinnamate derivative characterized by a phenyl ring bearing hydroxyl (-OH) and nitro (-NO₂) groups at the 4- and 3-positions, respectively, conjugated to an ethyl prop-2-enoate moiety. This compound belongs to a broader class of α,β-unsaturated esters, which are widely studied for their chemical reactivity, biological activities, and applications in materials science. The nitro group enhances electrophilic substitution reactivity, while the hydroxyl group contributes to hydrogen-bonding interactions, influencing solubility and stability .

Properties

CAS No.

917591-31-2

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

ethyl 3-(4-hydroxy-3-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C11H11NO5/c1-2-17-11(14)6-4-8-3-5-10(13)9(7-8)12(15)16/h3-7,13H,2H2,1H3

InChI Key

XJVLXEOZJDFGOB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(4-hydroxy-3-nitrophenyl)prop-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another synthetic route involves the nitration of ethyl 3-phenylprop-2-enoate followed by selective reduction of the nitro group to a hydroxyl group. This method requires careful control of reaction conditions to avoid over-reduction or unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the synthesis while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-hydroxy-3-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Ethyl 3-(4-oxo-3-nitrophenyl)prop-2-enoate.

    Reduction: Ethyl 3-(4-hydroxy-3-aminophenyl)prop-2-enoate.

    Substitution: Ethyl 3-(4-alkoxy-3-nitrophenyl)prop-2-enoate.

Scientific Research Applications

Ethyl 3-(4-hydroxy-3-nitrophenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical transformations.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(4-hydroxy-3-nitrophenyl)prop-2-enoate depends on its specific application. In biological systems, its derivatives may interact with enzymes or receptors, leading to various physiological effects. For example, the hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Ethyl 3-(4-Hydroxy-3-Nitrophenyl)Prop-2-Enoate and Analogs

Compound Name Substituents on Aromatic Ring Ester Group Molecular Formula Molecular Weight Key Properties/Applications References
This compound 4-OH, 3-NO₂ Ethyl C₁₁H₁₁NO₅ 237.21 Potential UV filter, antioxidant
Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate Pyridine ring, 3-NO₂ Ethyl C₁₀H₁₀N₂O₅ 238.20 Synthetic intermediate (45–50% yield)
Ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate 4-OCH₃ Ethyl C₁₂H₁₄O₃ 206.24 Tyrosinase inhibitor (22% in extracts)
Ethyl caffeate (3,4-dihydroxycinnamate) 3-OH, 4-OH Ethyl C₁₁H₁₂O₄ 208.21 Antioxidant, food biomarker
3-Methylbutyl (E)-3-(4-methoxyphenyl)prop-2-enoate 4-OCH₃ 3-Methylbutyl C₁₅H₂₀O₃ 248.32 UV filter (IMC)
Ethyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate 4-NO₂, 2-CH₃ Ethyl C₁₂H₁₃NO₄ 235.24 Synthetic intermediate

Reactivity and Stability

  • Nitro vs. Methoxy Groups: The nitro group in the target compound increases electrophilic reactivity compared to methoxy-substituted analogs (e.g., Ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate), which are more stable and less reactive due to electron-donating OCH₃ .
  • Hydroxyl vs. Cyano Groups: Ethyl caffeate (3,4-dihydroxy) exhibits strong antioxidant activity via radical scavenging, while cyano-substituted derivatives (e.g., Ethyl 3-cyano-3-(4-methoxy-2-nitrophenyl)propanoate) may undergo nucleophilic additions due to the electron-withdrawing cyano group .

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